N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with diethoxy groups and a fluorophenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate aniline derivative with an acyl chloride.
Final Coupling: The final step involves coupling the oxadiazole-fluorophenyl intermediate with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethoxy-N-[(3-fluorophenyl)methyl]benzamide
- 3,4-Diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Uniqueness
3,4-DIETHOXY-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to the presence of both the oxadiazole and fluorophenyl groups, which confer distinct electronic and steric properties. These features can enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23FN4O5 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[2-[(3,4-diethoxybenzoyl)amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H23FN4O5/c1-3-30-17-10-7-15(13-18(17)31-4-2)20(28)24-11-12-25-21(29)22-26-19(27-32-22)14-5-8-16(23)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
MMOSVMUMOSENNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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